molecular formula C23H23ClF3N3OS B7733134 MFCD06642325

MFCD06642325

Cat. No.: B7733134
M. Wt: 482.0 g/mol
InChI Key: JCHJDAZUWNDGSU-UHFFFAOYSA-N
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Description

However, based on the methodology outlined in the literature, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD00039227, MFCD00003330) can be analyzed to infer structural and functional parallels. These identifiers typically correspond to organoboron, trifluoromethyl-substituted, or aromatic derivatives, which are critical in pharmaceuticals, agrochemicals, and materials science. For example, boronic acids (e.g., CAS 1046861-20-4 in ) are widely used in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl ketones (e.g., CAS 1533-03-5 in ) exhibit unique electronic properties due to fluorine substitution.

Properties

IUPAC Name

2-(4-butylanilino)-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF3N3OS/c1-2-3-4-15-5-8-18(9-6-15)28-14-21(31)30-22-29-13-19(32-22)12-16-11-17(23(25,26)27)7-10-20(16)24/h5-11,13,28H,2-4,12,14H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJDAZUWNDGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642325 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD06642325 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

MFCD06642325 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD06642325 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD06642325, based on similarity scores and shared applications:

Table 1: Key Physicochemical Properties of this compound and Similar Compounds

Property CAS 1046861-20-4 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) 235.27 202.17 201.02
LogP (XLOGP3) 2.15 2.89 1.64
Solubility (mg/mL) 0.24 1.45 0.69
TPSA (Ų) 40.46 17.07 37.30
Bioavailability Score 0.55 0.85 0.55
Similarity Score 0.71–0.87 (boronic acids) 0.95–1.00 (trifluoromethyl) 0.88–0.92 (aromatic Br/O₂)

Structural and Functional Comparisons

  • CAS 1046861-20-4 (Boronic Acid Derivative) :

    • Structural Similarity : Contains a boronic acid group (-B(OH)₂), enabling cross-coupling reactions.
    • Functional Differences : Lower solubility (0.24 mg/mL) compared to trifluoromethyl derivatives due to higher polarity (TPSA = 40.46 Ų) .
  • CAS 1533-03-5 (Trifluoromethyl Ketone) :

    • Functional Advantage : The -CF₃ group enhances metabolic stability and lipophilicity (LogP = 2.89), making it suitable for CNS-targeted drugs (BBB permeability = Yes) .
    • Reactivity : Susceptible to nucleophilic attack at the carbonyl group, unlike boronic acids.
  • CAS 1761-61-1 (Brominated Aromatic Compound) :

    • Applications : Bromine substitution increases molecular weight (201.02 g/mol) and alters electronic properties, favoring use in halogen bonding or as a synthetic intermediate .

Table 2: Reaction and Stability Profiles

Compound Reaction Compatibility Thermal Stability CYP Inhibition
CAS 1046861-20-4 Suzuki-Miyaura coupling Moderate (75°C stable) No
CAS 1533-03-5 Nucleophilic addition High (up to 100°C) Yes
CAS 1761-61-1 Electrophilic substitution Low (decomposes >60°C) No

Implications of Physicochemical Differences

  • Molecular Weight : Higher molecular weight in boronic acids (235.27 g/mol) reduces membrane permeability compared to trifluoromethyl derivatives (202.17 g/mol) .
  • LogP and Solubility : Trifluoromethyl compounds exhibit optimal LogP (2.89) and solubility (1.45 mg/mL), balancing bioavailability and synthetic utility .
  • Thermal Stability : Boronic acids require controlled conditions (e.g., 75°C) for stability, whereas trifluoromethyl derivatives tolerate higher temperatures .

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